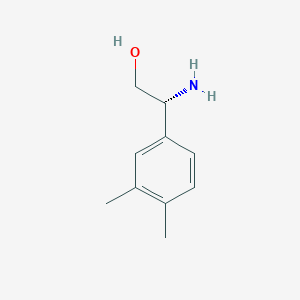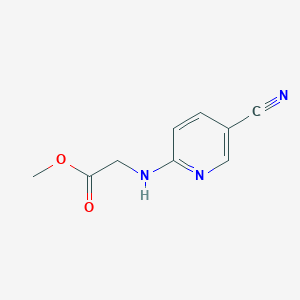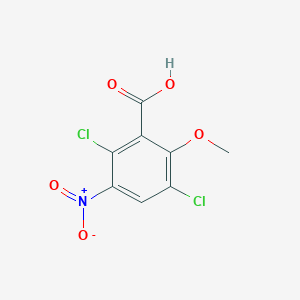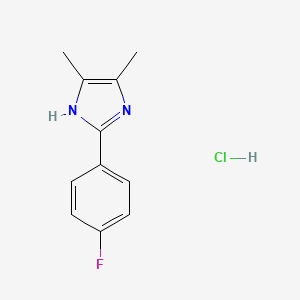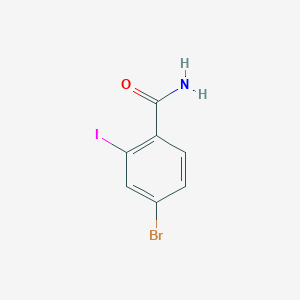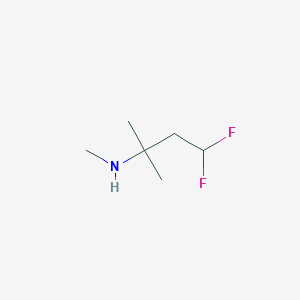![molecular formula C5H12ClNO4Si B13575428 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide is an organosilicon compound that features a chloroacetamide group and a trihydroxysilylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide typically involves the reaction of 3-aminopropyltriethoxysilane with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction. After completion, the product is purified through techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The trihydroxysilyl group can undergo hydrolysis to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents such as ethanol or water.
Hydrolysis and condensation: These reactions are often catalyzed by acids or bases and occur in aqueous or alcoholic media.
Major Products
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis and condensation: Products include silanols and polysiloxanes.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: The compound can be used to modify surfaces for cell culture or as a linker in bioconjugation reactions.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide involves its ability to form covalent bonds with nucleophiles. The chloroacetamide group is reactive towards nucleophiles, allowing it to form stable amide or thioamide bonds. The trihydroxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks. These properties make the compound useful for surface modification and cross-linking applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopropyltriethoxysilane: A precursor used in the synthesis of 2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another organosilicon compound with similar applications in surface modification and bioconjugation.
Uniqueness
This compound is unique due to the presence of both a chloroacetamide group and a trihydroxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Eigenschaften
Molekularformel |
C5H12ClNO4Si |
|---|---|
Molekulargewicht |
213.69 g/mol |
IUPAC-Name |
2-chloro-N-(3-trihydroxysilylpropyl)acetamide |
InChI |
InChI=1S/C5H12ClNO4Si/c6-4-5(8)7-2-1-3-12(9,10)11/h9-11H,1-4H2,(H,7,8) |
InChI-Schlüssel |
BFVCSVLKMPZQOL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CCl)C[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
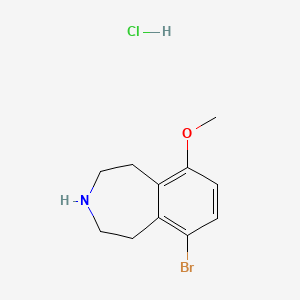
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

